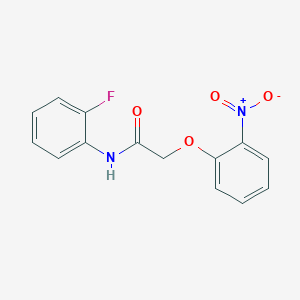

N-(2-fluorophenyl)-2-(2-nitrophenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

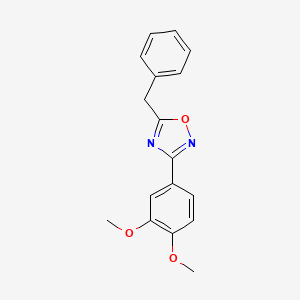

“N-(2-fluorophenyl)-2-(4-nitrophenoxy)acetamide” is a chemical compound with the molecular formula C14H11FN2O4 . It is available from suppliers for scientific research needs .

Molecular Structure Analysis

The molecular structure of “N-(2-fluorophenyl)-2-(4-nitrophenoxy)acetamide” can be represented by the SMILES notation: [O-]N+c1ccc(OCC(=O)Nc2ccccc2F)cc1 .Physical And Chemical Properties Analysis

The molecular weight of “N-(2-fluorophenyl)-2-(4-nitrophenoxy)acetamide” is 290.25 . Other physical and chemical properties are not available in the sources I searched.Aplicaciones Científicas De Investigación

Photoreactions in Different Solvents

N-(2-fluorophenyl)-2-(2-nitrophenoxy)acetamide, similar to flutamide, undergoes photoreactions that vary depending on the solvent. In acetonitrile, a photo-induced nitro-nitrite rearrangement occurs, leading to the generation of phenoxy radicals and nitrogen monoxide. This process results in the production of o-nitrophenol derivatives. Contrastingly, in 2-propanol, the photoreduction of the nitro group followed by solvolysis of the trifluoromethyl group is observed, indicating solvent-dependent photoreactivity of such compounds (Watanabe et al., 2015).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research into 2-(substituted phenoxy) acetamide derivatives has shown potential anticancer, anti-inflammatory, and analgesic activities. Specifically, compounds with halogens on the aromatic ring demonstrated favorable anticancer and anti-inflammatory effects. Among the studied compounds, one exhibited significant therapeutic potential, hinting at the versatility of this compound derivatives in pharmaceutical applications (Rani et al., 2014).

Chemoselective Acetylation for Antimalarial Drugs

The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using immobilized lipase, has been explored as a pathway for synthesizing antimalarial drugs. This process highlights the importance of this compound derivatives in the development of drugs targeting malaria, showcasing the chemical's role in the synthesis of potentially life-saving medications (Magadum & Yadav, 2018).

Photocatalytic Degradation Studies

Studies on the photocatalytic degradation of acetaminophen have utilized this compound analogs to investigate the efficiency of TiO2 nanoparticles in the degradation process. These studies are crucial for understanding how such compounds can be broken down in environmental settings, potentially mitigating pollution from pharmaceutical residues (Jallouli et al., 2017).

Antitubercular Agent Development

The synthesis and evaluation of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives for their antitubercular activities reveal the potential of this compound in contributing to the fight against tuberculosis. These compounds exhibited potent activities against M. tuberculosis strains, underscoring their potential in developing new antitubercular agents (Ang et al., 2012).

Propiedades

IUPAC Name |

N-(2-fluorophenyl)-2-(2-nitrophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O4/c15-10-5-1-2-6-11(10)16-14(18)9-21-13-8-4-3-7-12(13)17(19)20/h1-8H,9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXCDXRAQMOLNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)COC2=CC=CC=C2[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-difluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5566573.png)

![4-[(diethylamino)sulfonyl]-N-(2-thienylmethyl)-2-thiophenecarboxamide](/img/structure/B5566599.png)

![4-[(2-ethoxyphenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5566601.png)

![N'-(2,4-dichlorobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5566615.png)

![2-methyl-4H,5H-pyrano[3,2-c]chromene-4,5-dione](/img/structure/B5566622.png)

![6-({[(2-phenyl-1,3-oxazol-4-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5566635.png)

![2,2-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5566651.png)

![(1R*,3S*)-N-(2,4-dichlorophenyl)-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5566658.png)

![4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5566661.png)

![(3S*,4R*)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-methylpiperidine-3,4-diol](/img/structure/B5566673.png)